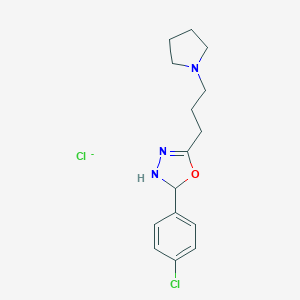
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CL-218,872 and is a selective antagonist of the kappa opioid receptor.
Scientific Research Applications
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of pain management. As a selective antagonist of the kappa opioid receptor, CL-218,872 has been shown to have analgesic effects in animal models of pain.
In addition to its potential applications in pain management, CL-218,872 has also been studied for its potential use in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.
Mechanism Of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is related to its selective antagonism of the kappa opioid receptor. This receptor is involved in the regulation of pain perception, mood, and addiction. By blocking the activity of this receptor, CL-218,872 can modulate these processes and produce analgesic and anti-addictive effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride are complex and depend on the specific context in which the compound is used. In general, this compound has been shown to produce analgesic effects in animal models of pain and reduce drug-seeking behavior in animals that have been trained to self-administer drugs such as cocaine and heroin.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride is its selectivity for the kappa opioid receptor. This selectivity allows researchers to study the specific effects of blocking this receptor without interfering with other opioid receptors. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride. One area of interest is the development of more potent and selective kappa opioid receptor antagonists. Another potential direction is the investigation of the effects of CL-218,872 on other physiological processes, such as inflammation and immune function. Finally, there is also potential for the development of novel therapeutics based on the structure of this compound.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride can be achieved through a multi-step process. The first step involves the reaction of 1,2-diaminopropane with 4-chlorobenzaldehyde to form the intermediate compound, 2-(4-chlorophenyl)-5-(3-aminopropyl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 1-chloro-3-(pyrrolidin-1-yl)propane to form the final product, 2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole chloride.
properties
CAS RN |
102504-34-7 |
|---|---|
Product Name |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride |
Molecular Formula |
C15H20Cl2N3O- |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadiazole;chloride |
InChI |
InChI=1S/C15H20ClN3O.ClH/c16-13-7-5-12(6-8-13)15-18-17-14(20-15)4-3-11-19-9-1-2-10-19;/h5-8,15,18H,1-4,9-11H2;1H/p-1 |
InChI Key |
ZFQVYAJFXIBCIF-UHFFFAOYSA-M |
SMILES |
C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-] |
Canonical SMILES |
C1CCN(C1)CCCC2=NNC(O2)C3=CC=C(C=C3)Cl.[Cl-] |
synonyms |
2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,3,4-oxadi azole chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)
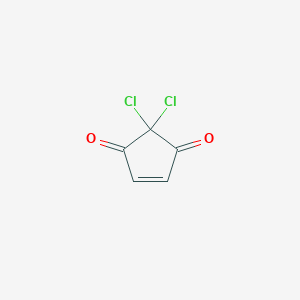
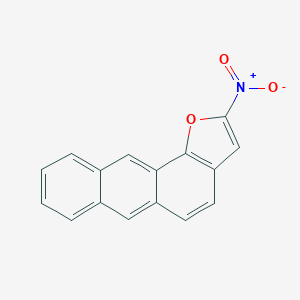
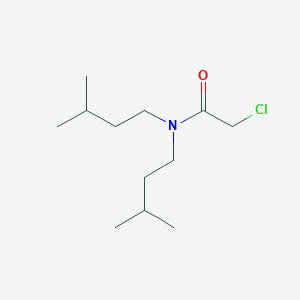

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)



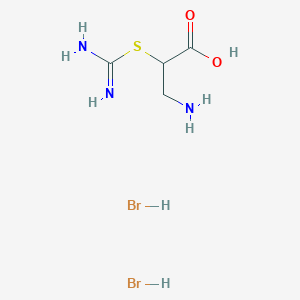

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)